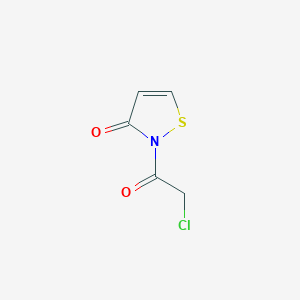

2-(Chloroacetyl)-3(2H)-isothiazolone

Description

Historical Context and Discovery

2-(Chloroacetyl)-3(2H)-isothiazolone emerged as a derivative of the isothiazolinone family, a class of heterocyclic compounds first synthesized in the 1960s. While early isothiazolinones like methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) were developed for industrial biocidal applications, modifications to the core structure led to the introduction of acylated variants. The chloroacetyl-substituted derivative was likely synthesized in the late 20th century through cyclization or acylation reactions, building on methods used for related compounds. Its development aimed to enhance reactivity and antimicrobial efficacy by incorporating electron-withdrawing groups, such as the chloroacetyl moiety, into the isothiazolone scaffold.

Nomenclature and Classification

Systematic IUPAC Name :

2-(2-Chloroacetyl)-1,2-thiazol-3-one

Common Synonyms :

- 3(2H)-Isothiazolone, 2-(chloroacetyl)- (9CI)

- 2-(Chloroacetyl)-2,3-dihydro-1,2-thiazol-3-one

Classification :

- Chemical Family : Substituted isothiazolinone

- Functional Groups : Isothiazolone ring (heterocyclic S/N-containing structure), chloroacetyl group (-CO-CH2-Cl)

The compound belongs to the isothiazolinone family, characterized by a five-membered ring with sulfur and nitrogen atoms. The chloroacetyl group at position 2 distinguishes it from simpler analogues like MI or MCI.

Chemical Registry Information

Key Identifiers :

| Property | Value |

|---|---|

| CAS Registry Number | 42828-67-1 |

| Molecular Formula | C5H4ClNO2S |

| Molecular Weight | 177.61 g/mol |

| PubChem CID | 45080801 |

| InChI | InChI=1S/C5H4ClNO2S/c6-3-5(9)7-4(8)1-2-10-7/h1-2H,3H2 |

| SMILES | C1=CSN(C1=O)C(=O)CCl |

Physical Description :

A white to off-white crystalline solid at room temperature, with solubility in polar organic solvents such as ethyl acetate and chloroform.

Structure-Activity Relationship Within Isothiazolinone Family

The biocidal activity of isothiazolinones correlates with their electrophilic reactivity, driven by the N–S bond in the heterocyclic ring. Substituents modulate this activity:

| Compound | Substituent | Key Structural Feature | Bioactivity Trend |

|---|---|---|---|

| MI | Methyl group | Basic isothiazolone core | Moderate antimicrobial |

| MCI | Chlorine + methyl | Electron-withdrawing Cl at C5 | High antimicrobial |

| This compound | Chloroacetyl group | Acylated N-substituent | Enhanced electrophilicity |

The chloroacetyl group introduces additional electrophilic character, enabling nucleophilic attacks on microbial thiols and amines. This modification may improve binding to enzymatic active sites, though direct comparative studies with MCI/MI remain limited.

Mechanistic Insights :

Properties

IUPAC Name |

2-(2-chloroacetyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-3-5(9)7-4(8)1-2-10-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNCSASBXNLRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN(C1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664094 | |

| Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42828-67-1 | |

| Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3-Sulfanylpropanamide Derivatives

One common industrial approach involves the ring-closure of 3-sulfanylpropanamide derivatives, which are themselves synthesized from acrylic acid via 3-mercaptopropionic acid intermediates. This method is favored for its scalability and relatively straightforward precursor availability.

- Process Summary:

- Acrylic acid is converted to 3-mercaptopropionic acid.

- 3-mercaptopropionic acid is transformed into 3-sulfanylpropanamide.

- Ring closure under controlled conditions yields the isothiazolone ring.

Chlorination and Cyclization of N-Mercaptopropionamide Derivatives

A patented industrial process for related isothiazolone compounds involves chlorination of N-methyl-3-mercaptopropionamide or its disulfide derivatives in organic solvents, followed by cyclization to form the isothiazolone ring. Control of reaction temperature (5–20°C) and chlorinating agent quantity is critical to suppress formation of harmful by-products such as 4,5-dichloro-2-methyl-4-isothiazolin-3-one and nitrosamine impurities.

- Reaction Conditions:

- Use of two different organic solvents for substrate and chlorinating agent.

- Temperature maintained between 5 and 20°C to optimize yield and purity.

- Post-reaction centrifugation to remove impurities.

Halogenation of Glyoxime Derivatives and Subsequent Acylation

Another synthetic route involves halogenation of glyoxime to form chloroglyoxime and dichloroglyoxime intermediates, which are then acylated to form dihaloglyoxime diacylates. These intermediates can be further processed to yield haloalkylglyoximes, precursors for isothiazolone derivatives.

| Step | Reagents & Conditions | Product Yield & Notes |

|---|---|---|

| Halogenation of glyoxime | Chlorine gas at 10–12°C in methanol | Chloroglyoxime (36% yield), Dichloroglyoxime (55% yield) obtained by controlling reaction extent |

| Acylation | Reaction with acetyl chloride and triethylamine in dichloroethane | Dichloroglyoxime diacetate (30% yield) obtained after workup and recrystallization |

- The halogenation reactions must be carefully controlled to stop at the desired stage (mono- or di-halogenation) to ensure the correct intermediate is isolated.

Detailed Reaction Schemes and Findings

Research Findings and Optimization Notes

Temperature Control: Maintaining reaction temperatures within narrow ranges (5–20°C for chlorination; 10–12°C for glyoxime halogenation) is crucial to avoid over-chlorination and formation of toxic by-products.

Solvent Selection: Using different organic solvents for the substrate and chlorinating agent helps dissipate heat and control reaction kinetics, improving product purity.

Impurity Management: Centrifugation and recrystallization steps are effective in removing nitrosamine precursors and other impurities, which is essential given the biocidal applications of the compound.

Yield Considerations: Industrial methods report yields exceeding 95 mol% for chlorination-cyclization routes, while glyoxime halogenation and acylation routes yield intermediates in the 30–55% range, indicating the former is preferred for large-scale synthesis.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reaction(s) | Temperature Range | Yield (%) | Purity Considerations | Industrial Viability |

|---|---|---|---|---|---|---|

| 3-Sulfanylpropanamide Cyclization | Acrylic acid, 3-mercaptopropionic acid | Ring closure | Controlled, unspecified | High (industrial scale) | Dependent on precursor purity | High |

| Chlorination of N-methyl-3-mercaptopropionamide | N-methyl-3-mercaptopropionamide + chlorinating agent | Chlorination, cyclization | 5–20°C | >95 mol% | Low nitrosamine and chlorinated by-products | High |

| Halogenation and Acylation of Glyoxime | Glyoxime + Cl2 + acetyl chloride | Halogenation, acylation | 10–12°C (halogenation) | 30–55 (intermediates) | Requires recrystallization for purity | Moderate |

Chemical Reactions Analysis

General Reactivity of Isothiazolinones

Isothiazolinones are heterocyclic compounds characterized by a sulfur-nitrogen ring system. Their reactivity is influenced by the electron-withdrawing effects of the carbonyl group and the electrophilic nature of the sulfur atom. Key reaction types for isothiazolinones include:

-

Ring-opening reactions via nucleophilic attack at the sulfur or nitrogen atoms.

-

Electrophilic substitution at the α-position to the carbonyl group.

-

Oxidation or reduction of the thioamide moiety.

For 2-(Chloroacetyl)-3(2H)-isothiazolone , the chloroacetyl substituent introduces additional reactivity, such as nucleophilic acyl substitution or elimination reactions.

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-COCH₂Cl) is susceptible to nucleophilic attack. Potential reactions include:

-

Hydrolysis : Reaction with water or hydroxide ions to form 2-(Hydroxyacetyl)-3(2H)-isothiazolone (e.g., under alkaline conditions).

-

Aminolysis : Substitution with amines (e.g., NH₃, RNH₂) to yield 2-(Aminoacetyl)-3(2H)-isothiazolone derivatives.

-

Thiolysis : Reaction with thiols (RSH) to form thioether-linked products.

Example Reaction:

Ring-Opening Reactions

The isothiazolone ring may undergo cleavage under harsh conditions (e.g., strong acids/bases or reducing agents):

-

Acidic Hydrolysis : Protonation of the ring sulfur or nitrogen, leading to ring opening and formation of thiourea or malonamide derivatives.

-

Reductive Ring Opening : Use of reducing agents (e.g., LiAlH₄) to break the S–N bond, yielding mercaptoacetamide intermediates.

Electrophilic Aromatic Substitution

The electron-deficient isothiazolone ring may undergo electrophilic substitution at the α-carbon. For example:

-

Halogenation : Chlorination or bromination at the 5-position of the ring.

-

Nitration : Introduction of nitro groups under nitrating conditions.

Stability and Degradation

While no direct stability data exists for This compound , related isothiazolinones degrade via:

-

Hydrolysis : pH-dependent degradation to carboxylic acids and sulfonic derivatives .

-

Photolysis : UV-induced cleavage of the S–N bond, forming sulfoxides or sulfones .

-

Thermal Decomposition : At elevated temperatures, decomposition to volatile sulfur-containing compounds (e.g., SO₂, H₂S) .

Proposed Stability Profile for this compound:

| Condition | Stability | Major Degradation Products |

|---|---|---|

| Aqueous (pH 7) | Moderate | Hydroxyacetyl derivatives, HCl |

| Alkaline (pH > 10) | Low | Ring-opened malonamide, Cl⁻ |

| UV Exposure | Low | Sulfoxides, CO₂ |

Synthetic Considerations

The synthesis of This compound likely involves:

-

Cyclization of a thioamide precursor (e.g., 3-mercaptopropanamide) with chlorinating agents (SOCl₂, Cl₂) .

-

Acylation of 3(2H)-isothiazolone with chloroacetyl chloride under basic conditions.

Key Challenges :

-

Minimizing the formation of chlorinated byproducts (e.g., 4,5-dichloro derivatives) .

-

Controlling reaction temperature (5–20°C) to avoid decomposition .

Research Gaps and Recommendations

Current literature lacks explicit studies on This compound . Future work should prioritize:

-

Experimental validation of hypothesized reactions.

-

Stability studies under industrial storage conditions.

-

Toxicological profiling to assess safety in applications.

Scientific Research Applications

Antimicrobial Agent

Biocidal Properties:

2-(Chloroacetyl)-3(2H)-isothiazolone exhibits potent activity against bacteria, fungi, and algae. Its mechanism involves disrupting cellular functions by targeting thiol groups in microbial proteins, leading to cell death. This property makes it an effective biocide in several applications:

- Industrial Water Treatment: The compound is widely used to control microbial growth in cooling water systems, fuel storage tanks, and pulp and paper mill water systems. It helps prevent biofilm formation and maintains system efficiency by reducing microbial contamination .

- Wood Preservation: It is employed to protect wood products from fungal decay and insect infestation, enhancing the longevity of treated materials .

- Paints and Coatings: In the paint industry, this compound serves as an antifouling agent to prevent the growth of algae and fungi on surfaces .

Personal Care Products

The compound is frequently incorporated into personal care formulations such as shampoos, conditioners, and lotions due to its effective antimicrobial properties. It helps in preserving product integrity by preventing microbial contamination during storage and use .

Case Study 1: Efficacy in Water Treatment

A study demonstrated that a formulation containing this compound at concentrations between 1-10 ppm significantly reduced viable counts of Legionella bacteria in both planktonic and biofilm states. This highlights its effectiveness as a biocide in industrial water systems .

Case Study 2: Wood Preservation

Research indicates that treated wood with this compound showed a marked reduction in fungal decay compared to untreated wood samples over a six-month period. The compound's ability to penetrate wood fibers enhances its protective qualities against biological degradation .

Comparative Data Table

| Application Area | Efficacy Level | Typical Concentration | Notes |

|---|---|---|---|

| Industrial Water Treatment | High | 1-10 ppm | Effective against biofilms |

| Wood Preservation | Moderate | Varies | Protects against fungi and insects |

| Personal Care Products | High | 0.1-0.5% | Preserves product integrity |

| Paints and Coatings | High | Varies | Prevents microbial growth on surfaces |

Regulatory Considerations

The use of this compound is regulated due to potential health risks associated with exposure. It is essential for manufacturers to adhere to safety guidelines and conduct risk assessments to mitigate any adverse effects on human health or the environment .

Mechanism of Action

The antimicrobial activity of 2-(Chloroacetyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death. This broad-spectrum activity makes it effective against a wide range of microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Isothiazolones share a core 3(2H)-isothiazolone ring but differ in substituents, which critically influence their bioactivity and stability. Key analogs include:

5-Chloro-2-methyl-3(2H)-isothiazolone (CMIT)

2-Methyl-3(2H)-isothiazolone (MIT)

Mixture of CMIT and MIT (3:1)

2-Butyl-3(2H)-isothiazolone

Physicochemical Properties

*log Pow for CMIT/MIT mixture reflects dominant CMIT properties .

Environmental Impact

- Aquatic Toxicity: M-factor = 100 (chronic and acute), indicating extreme hazard .

- MIT :

Key Research Findings

Efficacy in Preservation :

- CMIT/MIT mixtures show superior antimicrobial activity compared to MIT alone, attributed to CMIT’s electrophilic chlorine enhancing reactivity with microbial enzymes .

Hydrolysis Sensitivity: CMIT degrades rapidly in alkaline conditions (pH >8), forming non-toxic byproducts, whereas MIT remains stable .

Regulatory Status :

- CMIT/MIT mixtures are restricted in cosmetics (EU: max 15 ppm) due to sensitization risks .

Biological Activity

2-(Chloroacetyl)-3(2H)-isothiazolone is a synthetic chemical compound recognized for its significant antimicrobial properties . This compound belongs to the isothiazolone family, which is extensively used in various industrial applications, including as a biocide in paints, coatings, and adhesives. Its effectiveness against a broad spectrum of microorganisms makes it a subject of interest in both industrial and biomedical research.

The compound's structure consists of a chloroacetyl group attached to an isothiazolone ring, which contributes to its biological activity. The mechanism of action primarily involves the disruption of microbial cell membranes and inhibition of essential enzymes. Specifically, this compound targets thiol groups in proteins, leading to the inactivation of critical metabolic pathways and ultimately resulting in cell death.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. This property is particularly valuable in industrial applications where microbial contamination can compromise product integrity.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/L |

| Staphylococcus aureus | 0.25 mg/L |

| Candida albicans | 1 mg/L |

| Pseudomonas aeruginosa | 0.5 mg/L |

The above table summarizes the minimum inhibitory concentration (MIC) values for various microorganisms tested against this compound, indicating its potency as an antimicrobial agent.

Case Studies

Several studies have documented the biological activity of this compound. One notable case involved its use as a preservative in pharmaceutical formulations, where it successfully inhibited microbial growth without compromising the stability of active ingredients.

In another study, researchers investigated its efficacy in preventing biofilm formation on medical devices. The results demonstrated that the compound significantly reduced biofilm mass compared to control groups, highlighting its potential for enhancing the longevity and safety of medical equipment.

Toxicological Considerations

While this compound is effective against various pathogens, its toxicity profile must be considered. Reports have indicated that exposure to high concentrations can lead to adverse effects, including skin irritation and respiratory issues . Therefore, appropriate safety measures are essential when handling this compound.

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 200 mg/kg |

| Skin irritation (rabbit) | Moderate |

| Eye irritation (rabbit) | Severe |

Research Applications

The compound's properties make it suitable for various applications:

- Industrial : Used as a biocide in paints and coatings.

- Biomedical : Investigated for potential use in antimicrobial therapies.

- Research : Employed in studies related to microbial inhibition and as a preservative in biological samples.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloroacetyl)-3(2H)-isothiazolone, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via selective [3 + 2] cycloaddition reactions between nonstabilized azomethine ylides and isothiazol-3(2H)-ones. Optimize yields by controlling reaction temperature (e.g., 0–25°C) and using aprotic solvents like acetonitrile. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .

- Key Data : Evidence from cycloaddition studies shows yields ranging from 60–85% under inert atmospheres .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with precolumn derivatization for purity assessment. Confirm structural identity via NMR (¹H/¹³C) and FT-IR spectroscopy, focusing on carbonyl (C=O, ~1700 cm⁻¹) and chloroacetyl (C-Cl, ~700 cm⁻¹) peaks. Cross-reference with NIST spectral data .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Ion-pair HPLC coupled with UV detection (λ = 254 nm) is effective. For trace analysis, use LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Validate methods via spike-recovery experiments (target recovery: 90–110%) .

Advanced Research Questions

Q. How do substituents at the C-5 position influence the antibacterial activity of this compound derivatives?

- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at C-5. Evaluate activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution (MIC values). Note that 5-chloro derivatives may exhibit reduced activity compared to non-halogenated analogs, possibly due to steric hindrance .

- Contradiction Alert : Some 5-chloro derivatives show lower activity than expected, conflicting with earlier SAR models. Investigate via molecular docking to assess binding affinity to bacterial enzymes (e.g., enoyl-ACP reductase) .

Q. What strategies mitigate toxicity risks during in vivo studies involving this compound?

- Methodology : Conduct acute toxicity assays (oral LD₅₀ in rats: 53 mg/kg) and genotoxicity screens (Ames test, micronucleus assay). Use barrier creams and EN 374-certified gloves during handling to prevent dermal sensitization. For in vivo dosing, prioritize subchronic studies (28-day exposure) to assess hepatorenal toxicity .

Q. How can environmental persistence of this compound be modeled?

- Methodology : Calculate log Pow (0.401) to predict bioaccumulation potential. Use OECD 307 guidelines for soil degradation studies. Monitor hydrolytic stability at varying pH (4–9); the compound is prone to hydrolysis in alkaline conditions, reducing environmental persistence .

Data Contradiction & Resolution

Q. How should researchers resolve discrepancies in reported antibacterial efficacy of 5-chloro derivatives?

- Approach : Re-evaluate experimental conditions (e.g., bacterial strain variability, nutrient media composition). Compare MIC values under standardized CLSI protocols. Use isogenic bacterial strains to isolate substituent-specific effects .

Regulatory & Safety Considerations

Q. What regulatory thresholds apply to this compound in industrial research applications?

- Guidance : Adhere to GB9685-2008 standards for additives in materials (max 50 mg/kg in adhesives/plastics). For laboratory use, follow GHS hazard codes (H317: skin sensitization; H410: aquatic toxicity). Document waste disposal via incineration with alkali scrubbers .

Experimental Design Tools

Q. What in silico tools predict the metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.